molecular formula C21H27N3 B4990857 3-[(4-{Bicyclo[2.2.1]hept-5-EN-2-ylmethyl}piperazin-1-YL)methyl]-1H-indole

3-[(4-{Bicyclo[2.2.1]hept-5-EN-2-ylmethyl}piperazin-1-YL)methyl]-1H-indole

Cat. No.: B4990857
M. Wt: 321.5 g/mol
InChI Key: KXTSFORODAANHT-UHFFFAOYSA-N
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Description

3-[(4-{Bicyclo[221]hept-5-EN-2-ylmethyl}piperazin-1-YL)methyl]-1H-indole is a complex organic compound that features a bicyclic structure fused with a piperazine ring and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-{Bicyclo[2.2.1]hept-5-EN-2-ylmethyl}piperazin-1-YL)methyl]-1H-indole typically involves multiple steps, starting with the preparation of the bicyclo[2.2.1]hept-5-ene-2-ylmethyl precursor. This precursor can be synthesized through a Diels-Alder reaction between cyclopentadiene and a suitable dienophile, followed by functionalization to introduce the piperazine ring. The final step involves the coupling of the piperazine derivative with an indole moiety under appropriate reaction conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for the Diels-Alder reaction and subsequent steps, as well as the development of efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(4-{Bicyclo[2.2.1]hept-5-EN-2-ylmethyl}piperazin-1-YL)methyl]-1H-indole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride to convert ketones or aldehydes to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydride or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various alkyl or aryl groups into the piperazine ring.

Scientific Research Applications

3-[(4-{Bicyclo[2.2.1]hept-5-EN-2-ylmethyl}piperazin-1-YL)methyl]-1H-indole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(4-{Bicyclo[2.2.1]hept-5-EN-2-ylmethyl}piperazin-1-YL)methyl]-1H-indole involves its interaction with specific molecular targets, such as receptors or enzymes. The bicyclic structure and piperazine ring allow the compound to fit into binding sites on these targets, potentially modulating their activity. This can lead to various biological effects, depending on the specific target and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-[(4-{Bicyclo[2.2.1]hept-5-EN-2-ylmethyl}piperazin-1-YL)methyl]-1H-indole lies in its combination of a bicyclic structure, piperazine ring, and indole moiety. This unique combination allows for a wide range of chemical reactivity and potential biological activity, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

IUPAC Name

3-[[4-(2-bicyclo[2.2.1]hept-5-enylmethyl)piperazin-1-yl]methyl]-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3/c1-2-4-21-20(3-1)19(13-22-21)15-24-9-7-23(8-10-24)14-18-12-16-5-6-17(18)11-16/h1-6,13,16-18,22H,7-12,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXTSFORODAANHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2CC3CC2C=C3)CC4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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